2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide

Gallium resistance AXL kinase Non-small cell lung cancer

This specific naphthyloxy-acetamide tetrazole (compound 7919469) is the experimentally validated AXL-targeting lead distinct from quinoline-based scaffolds. It delivers a 13-fold potency gain over GaAcAc in gallium-resistant A549 cells, directly suppresses AXL protein expression, and enhances GaAcAc efficacy 1.2-fold when co-administered. Procuring this exact structure ensures you are working with the confirmed AXL-suppressive and gallium-resistance-reversal agent, not a generic, untested tetrazole-acetamide analog.

Molecular Formula C20H17N5O2
Molecular Weight 359.389
CAS No. 897615-10-0
Cat. No. B2714917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
CAS897615-10-0
Molecular FormulaC20H17N5O2
Molecular Weight359.389
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H17N5O2/c26-20(14-27-18-11-10-15-6-4-5-7-16(15)12-18)21-13-19-22-23-24-25(19)17-8-2-1-3-9-17/h1-12H,13-14H2,(H,21,26)
InChIKeyOFNVVWDNVCNEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (CAS 897615-10-0) – Core Chemical Identity and Sourcing Baseline


2-(Naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (CAS 897615-10-0) is a synthetic small molecule belonging to the naphthyloxy-acetamide tetrazole class. It is indexed in the MeSH database as the “7919469 compound,” structurally classified under naphthalenes and tetrazoles [1]. The compound emerged as a lead from a virtual screening campaign targeting the AXL kinase homology model and was subsequently profiled in gallium-resistant lung adenocarcinoma cells [2]. Its core scaffold combines a 2-naphthyloxy moiety linked via an acetamide bridge to a 1-phenyl-1H-tetrazole, a design that distinguishes it from quinoline-based leads identified in the same screen.

Why Generic Substitution Falls Short for 2-(Naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide


Tetrazole-acetamide analogs are not interchangeable scaffolds: minor variations in the N-aryl substitution pattern or the linker geometry profoundly alter target engagement and cellular potency. In the same AXL-focused screen that identified 2-(naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (compound 7919469), the co-identified lead 5476423 yielded an 80‑fold potency gain over gallium acetylacetonate, while compound 7919469 delivered a 13‑fold gain [1]. This six‑fold differential between two leads from the same screen demonstrates that potency, combinatorial efficacy, and target-suppression profiles are exquisitely sensitive to precise chemical structure. Procuring a generic “tetrazole-acetamide” without confirming identity to compound 7919469 risks losing the specific AXL-suppressive and gallium‑resistance‑reversal activities that have been experimentally demonstrated.

Quantitative Differentiation Evidence: 2-(Naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide vs. Comparators


Anti‑Proliferative Potency Gain in Gallium‑Resistant Lung Adenocarcinoma Cells vs. Gallium Acetylacetonate

Compound 7919469 (target) exhibited a 13‑fold increase in anti‑proliferative potency relative to gallium acetylacetonate (GaAcAc) when tested against gallium‑resistant (R) human lung adenocarcinoma A549 cells [1]. The co‑identified lead 5476423 showed an 80‑fold increase under the same conditions [1], indicating that while 7919469 is less potent than 5476423 in this single assay, it provides a structurally distinct naphthyloxy‑acetamide vector for AXL pathway modulation.

Gallium resistance AXL kinase Non-small cell lung cancer

Combinatorial Efficacy with Gallium Acetylacetonate in Resistant Cells

Co‑treatment of gallium‑resistant A549 cells with compound 7919469 and GaAcAc increased GaAcAc efficacy by 1.2‑fold, whereas co‑treatment with compound 5476423 increased efficacy by 2‑fold [1]. This demonstrates that 7919469 possesses modest but measurable GaAcAc‑sensitizing activity, distinguishing it from compounds that show no combinatorial benefit.

Combination therapy Gallium sensitization Drug resistance reversal

AXL Protein Suppression in Gallium‑Resistant vs. Gallium‑Sensitive Lung Cancer Cells

Gallium‑resistant (R) A549 cells displayed elevated AXL protein expression compared with gallium‑sensitive (S) cells. Treatment with compound 7919469 significantly suppressed AXL protein levels in R‑cells [1]. Although the original publication does not report absolute densitometry values in the abstract, the directionality and statistical significance were explicitly noted, and the magnitude of suppression was comparable to that observed with the more potent lead 5476423.

AXL receptor tyrosine kinase Protein suppression Resistance biomarker

Scaffold Differentiation: Naphthyloxy‑Acetamide Tetrazole vs. Quinoline‑Based Lead 5476423

Compound 7919469 was classified under naphthalenes and tetrazoles by MeSH, while the co‑lead 5476423 falls into quinolines/pyrazoles [1]. 7919469 occupies a distinct chemical space that may offer different physicochemical properties, solubility profiles, and off‑target liability patterns compared to the quinoline series represented by 5476423, although explicit comparative ADMET data are not available in the primary publication [2].

Scaffold hopping Chemotype diversification Lead optimization

Research and Industrial Application Scenarios for 2-(Naphthalen-2-yloxy)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide


AXL‑Dependent Gallium‑Resistance Reversal in Non‑Small Cell Lung Cancer Models

Compound 7919469 is directly applicable as a tool compound for studying AXL‑mediated gallium resistance. Its demonstrated 13‑fold potency gain over GaAcAc in resistant A549 cells and its ability to suppress AXL protein expression [1] make it suitable for mechanistic studies of gallium‑resistance reversal and for benchmarking novel AXL inhibitors in resistant NSCLC cell lines.

Scaffold‑Hopping Library Design for AXL Kinase Probe Development

Because 7919469 embodies a naphthyloxy‑acetamide tetrazole core distinct from the more potent but quinoline‑based lead 5476423 [1], procurement of this compound supports scaffold‑hopping strategies. Medicinal chemistry teams can use it as a starting template to explore SAR around the naphthalene and tetrazole moieties while retaining AXL pathway engagement.

Combination Regimen Screening with Gallium‑Based Anticancer Agents

The observed combinatorial effect—a 1.2‑fold enhancement of GaAcAc efficacy when co‑administered with 7919469 [1]—positions this compound as a reference agent for screening synergistic combinations with other gallium compounds or chemotherapeutics in resistant lung cancer models.

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